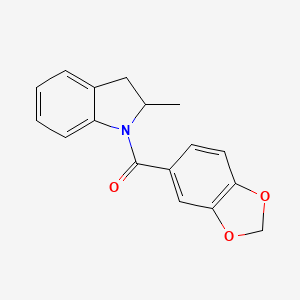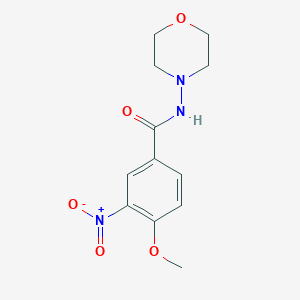![molecular formula C20H24N2O3S2 B4179589 N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4179589.png)
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide
Übersicht
Beschreibung
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a key enzyme involved in the signaling pathways that regulate immune cell function.
Wirkmechanismus
TAK-659 works by inhibiting the activity of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide, a key enzyme involved in the signaling pathways that regulate immune cell function. N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide is essential for the activation of B cells, which are a type of immune cell that produce antibodies to fight infections. By blocking the activity of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide, TAK-659 prevents the activation of B cells, which can help to reduce inflammation and suppress the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide, TAK-659 has been shown to inhibit the activity of other enzymes involved in the immune response, including spleen tyrosine kinase (SYK) and phosphoinositide 3-kinase (PI3K). These effects may contribute to the immunomodulatory and anti-cancer effects of TAK-659.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 for lab experiments is its specificity for N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide and other enzymes involved in the immune response. This makes it a useful tool for studying the role of these enzymes in various diseases and for developing new treatments. However, one limitation of TAK-659 is that it may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other drugs that target different pathways in the immune response. Another area of interest is the development of TAK-659 as a treatment for other types of cancer and autoimmune diseases. Finally, there is ongoing research on the mechanisms of action of TAK-659 and other N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide inhibitors, which may lead to the development of more effective and targeted treatments in the future.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical and clinical trials as a potential treatment for various types of cancer and autoimmune diseases. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, including those of B-cell lymphoma and chronic lymphocytic leukemia. In addition, TAK-659 has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[3-(morpholine-4-carbonyl)-5-propan-2-ylthiophen-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-14(2)17-12-16(20(24)22-8-10-25-11-9-22)19(27-17)21-18(23)13-26-15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJPGUBWPHZFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-ylcarbonyl)-5-(propan-2-yl)thiophen-2-yl]-2-(phenylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride](/img/structure/B4179508.png)
![2-ethyl 4-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4179513.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B4179516.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179539.png)
![5-methyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4179545.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4179552.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4179557.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179562.png)

![2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4179581.png)


![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)
![ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4179613.png)